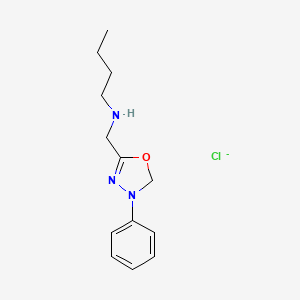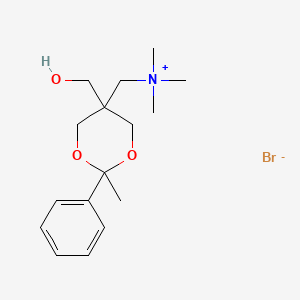
((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide is a complex organic compound with a unique structure that includes a dioxane ring, a phenyl group, and a trimethylammonium bromide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide typically involves multiple steps:
Formation of the Dioxane Ring: The initial step involves the formation of the dioxane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.
Quaternization: The final step involves the quaternization of the nitrogen atom with methyl bromide to form the trimethylammonium bromide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium chloride, sodium iodide, sodium hydroxide, aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Corresponding halides or hydroxides.
科学研究应用
((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism by which ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The dioxane ring and phenyl group contribute to its binding affinity, while the trimethylammonium bromide moiety enhances its solubility and stability.
相似化合物的比较
Similar Compounds
- ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium chloride
- ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium iodide
- ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium hydroxide
Uniqueness
((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromide ion, in particular, influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
1031-38-5 |
|---|---|
分子式 |
C16H26BrNO3 |
分子量 |
360.29 g/mol |
IUPAC 名称 |
[5-(hydroxymethyl)-2-methyl-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C16H26NO3.BrH/c1-15(14-8-6-5-7-9-14)19-12-16(11-18,13-20-15)10-17(2,3)4;/h5-9,18H,10-13H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
ZXAOAWDGSZABDD-UHFFFAOYSA-M |
规范 SMILES |
CC1(OCC(CO1)(C[N+](C)(C)C)CO)C2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


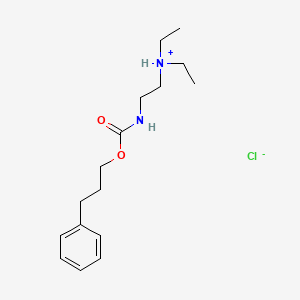
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
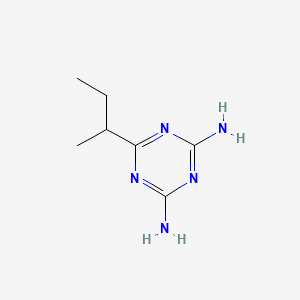
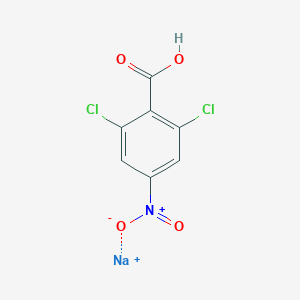
![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)
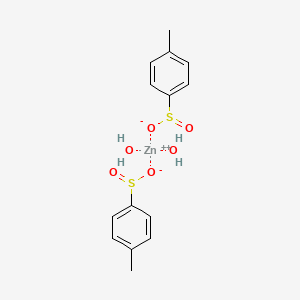


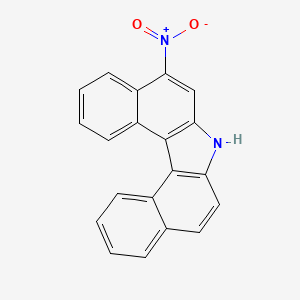
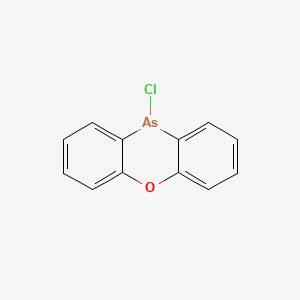
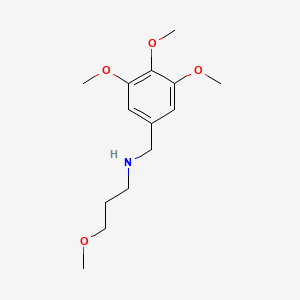
![[3-(2-Sulfosulfanylethylamino)propylamino]benzene](/img/structure/B13745037.png)
